

1-(3-Aminophenyl)ethane-1,2-diol physical and chemical properties

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 1-(3-Aminophenyl)ethane-1,2-diol

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An In-depth Technical Guide to **1-(3-Aminophenyl)ethane-1,2-diol**

Introduction

1-(3-Aminophenyl)ethane-1,2-diol is a versatile small molecule scaffold and building block used in chemical synthesis.^{[1][2]} Its structure, featuring an aminophenyl group and a diol, makes it a valuable intermediate for creating more complex molecules, particularly in the fields of medicinal chemistry and materials science. This guide provides a comprehensive overview of its known physical and chemical properties, drawing from available technical data.

Physical and Chemical Properties

The following table summarizes the key physical and chemical properties of **1-(3-Aminophenyl)ethane-1,2-diol**.

Property	Value	Source(s)
IUPAC Name	1-(3-aminophenyl)ethane-1,2-diol	[3]
CAS Number	112534-31-3	[1] [2] [3]
Molecular Formula	C ₈ H ₁₁ NO ₂	[1] [2] [3]
Molecular Weight	153.18 g/mol	[1] [2] [3]
Monoisotopic Mass	153.07898 Da	[4]
Melting Point	68 °C	[2]
Appearance	Data not available	
Solubility	Data not available	
Purity	Min. 95% (as commercially available)	[1] [3]
SMILES	NC1=CC(C(CO)O)=CC=C1	[2] [3]
InChI	InChI=1S/C8H11NO2/c9-7-3-1-2-6(4-7)8(11)5-10/h1-4,8,10-11H,5,9H2	[4]
InChIKey	WLEZORZJBMDTIJ-UHFFFAOYSA-N	[4]
Predicted XlogP	-0.3	[4]

Predicted Spectral Data

While experimental spectra are not readily available in the public domain, predicted data for mass spectrometry provides insight into the molecule's fragmentation and ionization behavior.

Adduct	m/z (mass-to-charge ratio)	Predicted CCS (Å ²)	Source
[M+H] ⁺	154.08626	131.5	[4]
[M+Na] ⁺	176.06820	138.2	[4]
[M-H] ⁻	152.07170	132.2	[4]
[M+NH ₄] ⁺	171.11280	150.7	[4]
[M+K] ⁺	192.04214	135.8	[4]
[M+H-H ₂ O] ⁺	136.07624	126.2	[4]

CCS: Collision Cross Section, calculated using CCSbase.[\[4\]](#)

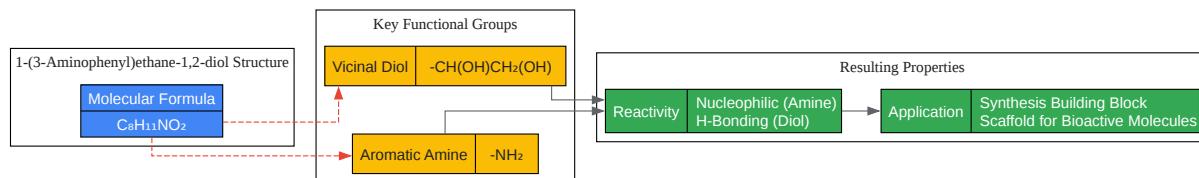
Experimental Protocols

Detailed experimental protocols for the synthesis of **1-(3-Aminophenyl)ethane-1,2-diol** are not extensively documented in publicly available literature. However, general synthetic strategies for similar amino diol compounds often involve a multi-step process. A plausible, though not explicitly documented, approach could involve the reduction of a corresponding nitro- or keto-precursor. For instance, the synthesis of amino polyols has been achieved through a two-step biocatalytic process involving an aldol reaction followed by reductive amination.[\[5\]](#) Another general method involves the reduction of nitro groups to amino groups using agents like hydrazine hydrate in the presence of a catalyst.[\[6\]](#)

Due to the lack of specific published methods, researchers would likely need to develop a custom synthesis protocol, possibly adapting procedures from the synthesis of analogous structures like 3-(1-Hydroxyethyl)aniline or other amino diols.[\[7\]](#)[\[8\]](#)

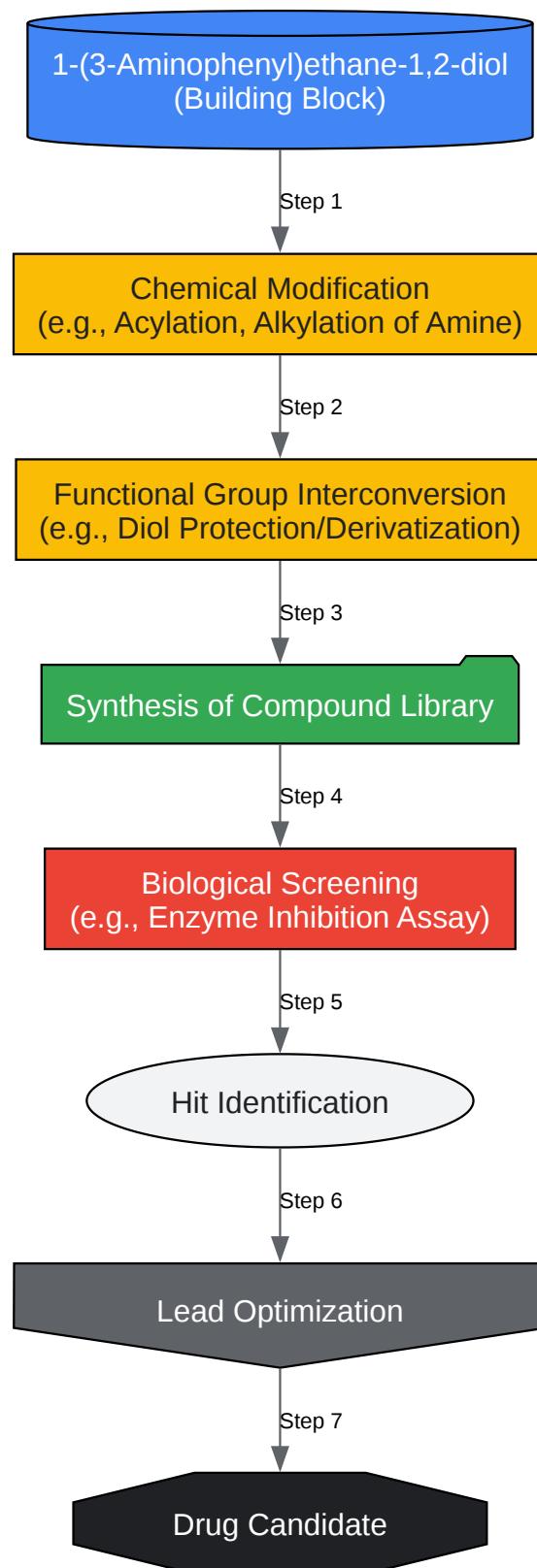
Logical and Workflow Visualizations

The following diagrams illustrate the structural properties and a conceptual workflow for the application of **1-(3-Aminophenyl)ethane-1,2-diol** in a drug discovery context.



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Caption: Relationship between molecular structure and chemical properties.



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Caption: Conceptual workflow for use in drug discovery.

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- To cite this document: BenchChem. [1-(3-Aminophenyl)ethane-1,2-diol physical and chemical properties]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b3213720#1-3-aminophenyl-ethane-1-2-diol-physical-and-chemical-properties\]](https://www.benchchem.com/product/b3213720#1-3-aminophenyl-ethane-1-2-diol-physical-and-chemical-properties)

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